Computational Lipophilicity (XLogP3) and Drug-Likeness Profile Versus Des-Fluorobenzoyl and Sulfonamide Analogs
The computed XLogP3 of 4.4 for the target compound [1] represents a moderated lipophilicity compared to structurally related analogs. While direct experimental logP or logD data are not publicly available for this compound, the computed XLogP3 value can be contextualized against the broader chemical space. The 2-fluorobenzoyl N-substituent contributes to a balanced lipophilicity profile that remains within Lipinski's Rule of Five compliance [1], whereas replacement of the 2-fluorobenzoyl group with a simple methylsulfonyl group (as in N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide) or complete removal of the N-acyl group (yielding 2-(naphthalen-1-yl)-N-(piperidin-4-ylmethyl)acetamide, MW 282.38) results in significantly altered lipophilicity and hydrogen-bonding capacity . This computational differentiation is relevant for predicting membrane permeability and non-specific protein binding in biochemical assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) and drug-likeness parameters |
|---|---|
| Target Compound Data | XLogP3 = 4.4; TPSA = 49.4 Ų; MW = 404.5; HBD = 1; HBA = 3; Rotatable Bonds = 5; Lipinski violations = 0 [1] |
| Comparator Or Baseline | 2-(naphthalen-1-yl)-N-(piperidin-4-ylmethyl)acetamide (des-fluorobenzoyl analog): MW = 282.38, lacks the 2-fluorobenzoyl group entirely; N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide: altered N-capping group changes lipophilicity and H-bond profile |
| Quantified Difference | The 2-fluorobenzoyl group adds ~122 Da to MW and contributes approximately 1.5-2.0 log units to XLogP3 relative to an unsubstituted piperidine analog (class-level estimate based on fragment contributions). Qualitative difference in H-bond acceptor count (3 vs. 2 for des-fluorobenzoyl analog). |
| Conditions | Computed properties from PubChem (PubChem release 2021.05.07); comparator values estimated from structural analysis |
Why This Matters
The balanced XLogP3 of 4.4 positions this compound within the optimal lipophilicity range for cell permeability while maintaining aqueous solubility sufficient for in vitro assay compatibility, a profile that structurally simpler analogs may not achieve.
- [1] PubChem Compound Summary for CID 49693302. Computed properties: XLogP3-AA, TPSA, hydrogen bond donor/acceptor counts, rotatable bond count, molecular weight. View Source
